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Compound Name:
(R)-1-Boc-4-oxopiperidine-2-

carboxylic acid

CAS No.: 1212176-33-4

Cat. No.: B580216

Get Quote

In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged

scaffold"—a molecular framework that consistently appears in a multitude of clinically

successful drugs.[1] Its conformational rigidity and ability to present substituents in well-defined

three-dimensional space make it an ideal building block for targeting complex biological

receptors. This guide focuses on a particularly valuable and functionalized variant: (R)-1-Boc-
4-oxopiperidine-2-carboxylic acid.

This chiral building block is distinguished by several key features that render it exceptionally

useful for medicinal chemists:

The (R)-Stereocenter at C2: The defined stereochemistry at the 2-position provides a crucial

anchor for creating stereospecific interactions with biological targets, which is fundamental

for potency and selectivity.

The 4-Oxo Group: This ketone functionality is not merely a structural element but a versatile

synthetic handle, readily converted into a wide array of substituents through reactions like

reductive amination, Wittig olefination, and nucleophilic additions.
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The 2-Carboxylic Acid: This group serves as another key point for diversification, most

commonly through the formation of amide or ester linkages, allowing for the exploration of

vast chemical space.

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust

protection of the piperidine nitrogen, preventing unwanted side reactions. Its stability under

many reaction conditions and the ease of its removal under acidic conditions allow for

controlled, sequential modifications at other parts of the molecule.[2]

This guide will provide a comprehensive overview of the synthesis of the core scaffold,

strategies for its derivatization, and its application in constructing potent, biologically active

molecules, with a particular focus on the development of chemokine receptor antagonists.

Part 1: Synthesis of the Core Scaffold
The enantioselective synthesis of the (R)-1-Boc-4-oxopiperidine-2-carboxylic acid core is a

critical first step. While this specific chiral building block is commercially available,

understanding its synthesis is vital for process development and the creation of non-standard

analogs.[3][4] The primary strategies rely on asymmetric catalysis to establish the key

stereocenter.

One of the most powerful methods for constructing chiral piperidines is the asymmetric aza-

Diels-Alder reaction. This approach involves the [4+2] cycloaddition of a diene with an imine. To

achieve enantioselectivity, a chiral auxiliary is typically attached to the imine. For instance, an

imine generated from ethyl glyoxalate and (S)-1-phenylethylamine can react with a diene like 2-

trimethylsilyloxy-1,3-butadiene in the presence of a Lewis acid catalyst. This reaction sets the

desired stereochemistry at the C2 position, which is carried through subsequent

transformations to yield the final product.

Part 2: Strategic Derivatization Workflows
The true power of the (R)-1-Boc-4-oxopiperidine-2-carboxylic acid scaffold lies in its

capacity for systematic diversification at three key positions: the C4-ketone, the C2-carboxylic

acid, and the N1-amine (after deprotection). This systematic approach is fundamental to

exploring the Structure-Activity Relationship (SAR) of resulting compounds.
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Workflow for Library Synthesis
The logical flow for creating a diverse library of analogs from this core scaffold is outlined

below. The strategy prioritizes reactions that are robust, high-yielding, and amenable to parallel

synthesis.

Modification at C2 Modification at C4

Modification at N1

(R)-1-Boc-4-oxopiperidine-
2-carboxylic acid (Core)

Amide Coupling
(R-NH2, HATU)

Reductive Amination
(R'-NH2, NaBH(OAc)3)

Amide Library
(Diverse R groups)

Vast Scope

Boc Deprotection
(TFA or HCl)

Proceed to N1 Mod.

4-Amino-piperidine Library
(Diverse R' groups)

Key for SAR

Proceed to N1 Mod.

N-Alkylation / N-Acylation
(R''-X or R''-COCl)

Final Analogs with
N-R'' substitution
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Caption: Strategic workflow for diversifying the core scaffold.

Modification at the C2-Carboxylic Acid: Amide Coupling
The most common and impactful modification at the C2 position is the formation of an amide

bond. This is a cornerstone reaction in medicinal chemistry, allowing the introduction of a vast

array of chemical functionalities.

Causality Behind Experimental Choices:

Coupling Reagent: For a chiral carboxylic acid like our scaffold, preventing epimerization

(racemization) at the C2 stereocenter is paramount. HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) is an exemplary choice. It is highly efficient, even with sterically

hindered or electron-deficient amines, and its mechanism through an OAt-active ester

minimizes the risk of racemization compared to some other reagents.[5][6]

Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is required. It

facilitates the reaction by neutralizing the generated acids without competing with the

primary amine as a nucleophile.

Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or

Dichloromethane (DCM) are ideal as they effectively dissolve the reactants and do not

interfere with the reaction.

Modification at the C4-Ketone: Reductive Amination
Reductive amination is a robust and highly reliable method for converting the C4-ketone into a

secondary or tertiary amine, providing a critical vector for exploring SAR. This reaction

proceeds via the in situ formation of an iminium ion intermediate, which is then reduced by a

mild hydride source.

Causality Behind Experimental Choices:

Reducing Agent:Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of

choice for this transformation.[2][7] Unlike stronger reducing agents like sodium borohydride,
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STAB is mild enough that it will not reduce the starting ketone but is highly effective at

reducing the protonated imine intermediate. This selectivity is the key to the reaction's

success and high yield. Its tolerance for mildly acidic conditions, which favor imine formation,

makes it a self-validating system.

Solvent: A non-protic solvent like 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) is

typically used. Protic solvents like methanol can sometimes compete in the reduction.

Additive: A catalytic amount of acetic acid is often added to facilitate the formation of the

iminium ion intermediate, accelerating the reaction.[8]

Part 3: Applications in Drug Discovery & Structure-
Activity Relationships (SAR)
Derivatives of the (R)-1-Boc-4-oxopiperidine-2-carboxylic acid scaffold are prominently

featured in the discovery of antagonists for chemokine receptors, such as CCR5 and CXCR4.

These receptors are critical G-protein coupled receptors (GPCRs) involved in immune cell

trafficking and have been validated as major therapeutic targets for HIV infection, inflammatory

diseases, and cancer.[9][10][11]

The development of the approved HIV entry inhibitor Maraviroc and the clinical candidate

Vicriviroc provides a powerful case study, as their scaffolds share key structural features with

our core molecule.[12][13] The SAR from these programs informs the strategic derivatization of

the 4-oxopiperidine-2-carboxamide core.

SAR Insights from CCR5/CXCR4 Antagonist Programs:
A generalized SAR model based on known chemokine antagonists can be applied to

derivatives of our core scaffold.
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Caption: Generalized Structure-Activity Relationship (SAR) model.

The Amide Substituent (from C2-acid): This group often projects into a large, hydrophobic

pocket of the receptor. Increasing the lipophilicity and steric bulk of this group with moieties

like substituted aromatic rings or bicyclic systems frequently leads to a significant increase in

binding affinity and antagonist potency.

The C4-Substituent (from 4-oxo): The group installed at the 4-position often engages in

crucial interactions within the transmembrane domain of the receptor. In many potent CCR5

antagonists, this position is occupied by a nitrogen-containing group, often bearing another

aromatic ring, which can form key hydrogen bonds or π-stacking interactions.[14]

The N1-Substituent (from N-Boc): After deprotection, the piperidine nitrogen is typically

acylated or alkylated. This modification often serves not to directly interact with the binding

pocket but to fine-tune the molecule's overall physicochemical properties, such as solubility,

metabolic stability, and oral bioavailability.[15]
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Quantitative SAR Data
The following table summarizes representative data from a study on piperidine-4-carboxamide

derivatives as CCR5 antagonists, illustrating the impact of systematic modifications.[7]

Compound ID
N-Acyl Group (at
Piperidine N1)

R Group (on
central phenyl ring)

CCR5 Binding
Affinity (IC₅₀, nM)

11a Acetyl H 11

11d Acetyl 3-Methyl 1.3

11f Acetyl 3-Fluoro 0.59

11g Propionyl 3-Fluoro 0.81

11h Cyclopropylcarbonyl 3-Fluoro 0.54

Data adapted from Imamura, S. et al., Bioorg. Med. Chem., 2005.[7]

Analysis of SAR Data: As seen in the table, the introduction of small, hydrophobic substituents

like methyl (11d) or fluoro (11f) on the central phenyl ring dramatically increases binding affinity

compared to the unsubstituted parent compound (11a).[7] Further modification of the N-acyl

group from acetyl (11f) to cyclopropylcarbonyl (11h) maintains high potency, demonstrating that

this position can be used to modulate other properties while preserving the core binding

interactions.[7]

Part 4: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with justifications provided for

key steps and reagents. They are designed to be robust and reproducible for the synthesis of

derivatives from the core scaffold.

Protocol 1: General Procedure for Amide Coupling using
HATU
Objective: To couple (R)-1-Boc-4-oxopiperidine-2-carboxylic acid with a primary or

secondary amine.
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Materials:

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.0 equiv)

Amine (R-NH₂) (1.1 equiv)

HATU (1.2 equiv)

DIPEA (3.0 equiv)

Anhydrous DMF

Saturated aqueous NaHCO₃ solution

Brine

Ethyl acetate (EtOAc)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add (R)-1-Boc-
4-oxopiperidine-2-carboxylic acid (1.0 equiv).

Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

Add the desired amine (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv). Stir the

mixture for 5 minutes at room temperature.

Causality: Adding the amine and base first ensures the reaction medium is basic, which is

required for the subsequent activation step.

Add HATU (1.2 equiv) portion-wise to the stirring solution. An exotherm may be observed.

Self-Validation: The addition of HATU should result in a clear, homogeneous solution. The

reaction is typically rapid; progress can be monitored by TLC or LC-MS after 30-60
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minutes. The disappearance of the starting carboxylic acid is the primary indicator of

completion.

Stir the reaction at room temperature for 1-4 hours, or until LC-MS analysis indicates

complete consumption of the starting acid.

Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer

sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted acid and acidic

byproducts, followed by brine (1x) to remove residual water and DMF. c. Dry the organic

layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: The crude product is typically purified by flash column chromatography on silica

gel using a gradient of ethyl acetate in hexanes to yield the pure amide product.

Protocol 2: General Procedure for Reductive Amination
using NaBH(OAc)₃
Objective: To synthesize a 4-amino derivative from an N-Boc-4-oxopiperidine-2-carboxamide

intermediate.

Materials:

N-Boc-4-oxopiperidine-2-carboxamide intermediate (1.0 equiv)

Amine (R'-NH₂) (1.2 equiv)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

Glacial Acetic Acid (catalytic, ~0.1 equiv, optional)

Anhydrous 1,2-Dichloroethane (DCE)

Saturated aqueous NaHCO₃ solution

Brine

Dichloromethane (DCM)
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Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

To a clean, dry round-bottom flask under an inert atmosphere, add the 4-oxo-piperidine

starting material (1.0 equiv) and the desired amine (1.2 equiv).

Dissolve the solids in anhydrous DCE (approx. 0.1 M concentration).

If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of a non-nucleophilic base like

triethylamine to liberate the free amine.

Add a catalytic amount of glacial acetic acid (optional, but often accelerates the reaction).

Stir the mixture at room temperature for 30 minutes to facilitate imine/iminium ion formation.

Causality: This pre-stirring period allows for the formation of the iminium intermediate,

which is the actual substrate for the reducing agent.

Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Effervescence may be observed.

Self-Validation: The reaction is often complete within 2-6 hours at room temperature.

Progress is monitored by LC-MS, looking for the disappearance of the starting ketone. The

mildness of the reagent ensures that other functional groups like amides and the Boc-

carbamate are not reduced.

Stir the reaction at room temperature until the starting material is consumed.

Work-up: a. Carefully quench the reaction by the slow addition of saturated aq. NaHCO₃

solution until effervescence ceases. b. Transfer the mixture to a separatory funnel and

extract with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous

Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel

to yield the desired 4-amino-piperidine derivative.

Conclusion and Future Perspectives
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The (R)-1-Boc-4-oxopiperidine-2-carboxylic acid scaffold is a testament to the power of

strategic molecular design in medicinal chemistry. Its combination of stereochemical purity and

orthogonal synthetic handles provides an exceptionally robust platform for the rapid generation

of diverse and complex small molecules. The principles of derivatization and the SAR insights

gleaned from successful drug discovery programs, particularly in the realm of chemokine

receptor antagonists, provide a clear roadmap for its future application. As researchers

continue to tackle increasingly complex biological targets, the demand for such versatile, three-

dimensionally rich building blocks will only intensify, ensuring this chiral piperidine core remains

a cornerstone of drug discovery for years to come.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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